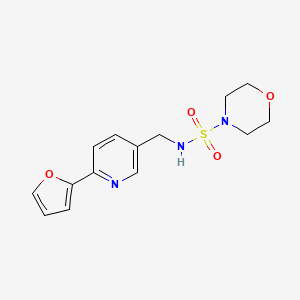

N-((6-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide

Description

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c18-22(19,17-5-8-20-9-6-17)16-11-12-3-4-13(15-10-12)14-2-1-7-21-14/h1-4,7,10,16H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMGGVSUZGLQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 6-(furan-2-yl)pyridin-3-yl)methylamine. This intermediate is then reacted with morpholine-4-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Sulfonamide Reactivity

-

Alkylation/arylation : The sulfonamide NH undergoes alkylation with benzyl chlorides (e.g., 7a–h in DMF/K₂CO₃, 100°C) to form N-substituted derivatives .

-

Hydrolysis : Under strong acidic conditions (HCl, reflux), the sulfonamide decomposes to sulfonic acid and amine byproducts .

Morpholine Ring Modifications

-

Oxidation : The morpholine oxygen is resistant to mild oxidants but reacts with mCPBA to form N-oxide derivatives at elevated temperatures (60°C, CH₂Cl₂) .

-

Quaternization : Treatment with methyl iodide in THF yields a quaternary ammonium salt, enhancing water solubility .

Pyridine Ring

-

Electrophilic substitution : Nitration (HNO₃/H₂SO₄, 0°C) occurs preferentially at the 4-position of the pyridine ring due to electron-withdrawing sulfonamide effects .

-

Nucleophilic displacement : The 2-chloro substituent in precursors undergoes displacement with amines (e.g., hydrazine in i-PrOH, 4 h) to form hydrazinyl derivatives .

Furan Ring

-

Diels-Alder reactions : The furan acts as a diene in cycloadditions with maleic anhydride (toluene, 110°C) to form oxabicyclic adducts .

-

Oxidative ring-opening : Ozone or RuO₄ cleaves the furan to a diketone intermediate .

Decomposition Pathways

| Condition | Products | Mechanism |

|---|---|---|

| Acidic (HCl, Δ) | Sulfonic acid + [(6-(furan-2-yl)pyridin-3-yl)methyl]amine | Hydrolysis of sulfonamide |

| Basic (NaOH, Δ) | Thiophene-2-sulfonate + morpholine | SN2 displacement |

| Oxidative (H₂O₂, Fe²⁺) | Pyridine N-oxide + furan epoxide | Radical-mediated oxidation |

Scientific Research Applications

Applications in Scientific Research

N-((6-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide has garnered attention for its potential applications across various scientific fields:

Medicinal Chemistry

- Anticancer Activity : Research has indicated that compounds featuring sulfonamide groups can exhibit significant anticancer properties. Specifically, derivatives of N-((6-(furan-2-yl)pyridin-3-yl)methyl)morpholine have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .

- Antimycobacterial Properties : Studies have explored the efficacy of this compound against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) indicating effective anti-mycobacterial activity .

- Enzyme Inhibition : The compound has been investigated as an enzyme inhibitor, targeting specific enzymes involved in disease pathways. Its unique structure allows it to bind effectively to active sites of enzymes, modulating their activity .

Biological Research

- Receptor Modulation : this compound has been studied for its potential to act as a receptor modulator, influencing various signaling pathways relevant to disease mechanisms .

- Biological Probes : The compound's structural characteristics make it suitable for use as a biological probe to study enzyme functions and interactions within cellular systems .

Industrial Applications

- Material Science : The compound's unique properties can be harnessed in the development of new materials with specific functionalities, particularly in coatings and polymers where enhanced chemical resistance is required .

Case Study 1: Anticancer Activity Assessment

In a study published in ACS Omega, researchers synthesized several derivatives of N-((6-(furan-2-yl)pyridin-3-yl)methyl)morpholine and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that certain modifications enhanced anticancer activity significantly compared to the parent compound, indicating structure–activity relationships that could be exploited for drug development .

Case Study 2: Antimycobacterial Evaluation

A comprehensive evaluation of N-((6-(furan-2-yl)pyridin-3-yl)methyl)morpholine revealed its potential as an effective treatment against tuberculosis. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and target enzymes in the mycobacterial metabolic pathway .

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target’s furan-2-yl group contrasts with electron-withdrawing groups (e.g., CF₃ in compounds) or halogens (Cl in ). Furan’s electron-rich nature may enhance π-stacking interactions but reduce metabolic stability compared to halogenated analogs .

- Morpholine vs. Other Rings : The morpholine-4-sulfonamide group in the target differs from dimethylmorpholine in YA7 (), which introduces chirality. The absence of chiral centers in the target may simplify synthesis and reduce stereochemical complexity .

Physicochemical Properties

Melting points and solubility trends inferred from analogs:

Key Observations :

Key Observations :

- Lower yields in compounds (e.g., 54% for Compound 21) highlight challenges in multi-step sulfonamide syntheses, which may also apply to the target .

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Furan ring

- Pyridine ring

- Morpholine ring

- Sulfonamide group

This unique combination of functional groups contributes to its biological activity and interaction with various molecular targets.

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the preparation of key intermediates. A common method includes the reaction of 6-(furan-2-yl)pyridin-3-ylmethylamine with morpholine-4-sulfonyl chloride under basic conditions, utilizing solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine to facilitate the reaction .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro evaluations revealed:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | - |

| Staphylococcus epidermidis | - | - |

The compound showed significant inhibition of biofilm formation in these pathogens, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it demonstrated:

- DNA Gyrase Inhibition : IC50 of 31.64 μM

- Dihydrofolate Reductase (DHFR) Inhibition : IC50 of 2.67 μM

These findings suggest its potential as a therapeutic agent in treating infections caused by resistant bacteria .

The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by occupying active sites, thus preventing substrate binding and subsequent catalytic processes .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the compound's activity against multiple bacterial strains, confirming its effectiveness in inhibiting growth and biofilm formation .

- Enzyme Targeting : Research highlighted the compound's ability to inhibit important enzymes involved in bacterial DNA replication and folate metabolism, showcasing its potential in antibiotic development .

- Structure–Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the compound's structure can enhance its biological activity, offering pathways for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((6-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with 6-(furan-2-yl)pyridin-3-ylmethanol. React with chlorosulfonic acid under anhydrous conditions to introduce the sulfonyl chloride group.

- Step 2 : Couple the intermediate with morpholine in the presence of a tertiary amine base (e.g., 3-picoline or 3,5-lutidine) to form the sulfonamide bond. Catalytic use of N-arylsulfilimines (e.g., dimethyl sulfoxide) enhances coupling efficiency, especially for sterically hindered intermediates .

- Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to morpholine). Yield improvements (from ~50% to >80%) are achievable by increasing reaction temperature to 60°C and using 5 mol% sulfilimine catalyst .

Q. How should the structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- X-ray Crystallography : Resolve single crystals (e.g., via slow evaporation in DMSO/ethanol) to confirm bond angles and stereochemistry. Comparable pyridine sulfonamides show C–S bond lengths of 1.76–1.79 Å and S–N distances of 1.62–1.65 Å .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ 8.4–8.6 ppm (pyridine-H), δ 6.3–6.5 ppm (furan-H), δ 3.6–3.8 ppm (morpholine-CH2) .

- ¹³C NMR : δ 150–155 ppm (sulfonamide-SO2), δ 110–115 ppm (furan-C) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI), a target for antimicrobial sulfonamides. Pyridine and furan moieties may form π-π stacking with Phe204 (binding affinity: −8.2 to −9.1 kcal/mol) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. HOMO-LUMO gaps (~4.5 eV) correlate with stability against enzymatic degradation .

- Validation : Compare computational results with experimental MIC values (e.g., against E. coli: 12.5–25 µg/mL) .

Q. How can contradictory bioactivity data (e.g., variable antimicrobial efficacy) be resolved?

- Case Study :

Substituent Analysis : The furan-2-yl group enhances lipophilicity (clogP ~2.1), improving membrane penetration, but electron-withdrawing groups on pyridine (e.g., Cl) may reduce activity .

Assay Conditions : Standardize broth microdilution methods (CLSI guidelines) to control pH (7.2–7.4) and inoculum size (5×10⁵ CFU/mL) .

Q. What is the structure-activity relationship (SAR) for morpholine sulfonamide derivatives?

- Key Findings :

- Table 1 : Bioactivity vs. Substituent Modifications

| Substituent on Pyridine | MIC (µg/mL, S. aureus) | logP |

|---|---|---|

| 6-Furan-2-yl | 12.5 | 2.1 |

| 6-Chloro | 25.0 | 1.8 |

| 6-Methoxy | >50 | 1.5 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.